1-(3,5-Dimethylphenyl)-2-propanol

Description

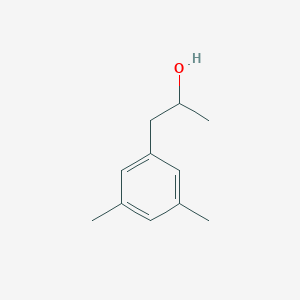

1-(3,5-Dimethylphenyl)-2-propanol is a secondary alcohol featuring a 3,5-dimethylphenyl substituent attached to the second carbon of a propanol backbone. This structural motif confers unique physicochemical properties, such as increased lipophilicity compared to non-substituted aryl alcohols, due to the electron-donating methyl groups on the aromatic ring. For instance, related compounds with 3,5-dimethylphenyl groups are utilized in drug development for their bioactivity and stability .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKURXXWNXESAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-2-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propylene oxide in the presence of a strong acid catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-2-propanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3,5-dimethylphenyl)-2-propanone using oxidizing agents such as chromyl chloride or potassium permanganate.

Reduction: Reduction reactions can convert the compound to 1-(3,5-dimethylphenyl)-2-propanal using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, potassium permanganate, and reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.

Substitution: Various electrophiles, Lewis acid catalysts, and controlled temperatures.

Major Products Formed:

Oxidation: 1-(3,5-dimethylphenyl)-2-propanone.

Reduction: 1-(3,5-dimethylphenyl)-2-propanal.

Substitution: Various substituted phenylpropanols depending on the electrophile used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-2-propanol has several scientific research applications across different fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 1-(3,5-Dimethylphenyl)indolin-2-one

- Structure : Contains a ketone group in place of the alcohol, forming an indole-derived framework.

- Synthesis : Synthesized via carboxylation of intermediates using THF and sodium hydroxide, followed by reaction with acetyl chloride in dimethyl sulfoxide (DMSO), yielding 49–52% .

- Key Properties: The ketone group reduces hydrogen-bonding capacity compared to 2-propanol derivatives, likely decreasing solubility in polar solvents.

(b) 1-(2-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

- Structure: A propanone derivative with chlorine and 3,5-dimethylphenyl substituents.

- Key Properties: The ketone group (C=O) in propanone derivatives exhibits strong IR absorption at ~1700 cm⁻¹, distinct from the broad O–H stretch (~3200–3600 cm⁻¹) in alcohols .

(c) (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol

- Structure: Features a phenol group and allyl chain, synthesized using hexafluoroisopropanol (HFIP) as a solvent/promoter.

- Synthesis : Achieves high yields under metal-free conditions, highlighting HFIP’s role in facilitating electrophilic substitution .

Physicochemical Properties

*Calculated based on structural formula.

Spectral Characterization

- 1H NMR: Alcohols: The hydroxyl proton in this compound would appear as a broad singlet (~1–5 ppm), while aromatic protons of the 3,5-dimethylphenyl group resonate as a singlet (~6.7–7.2 ppm) . Ketones: In 1-(3,5-Dimethylphenyl)indolin-2-one, the ketone carbon is absent in 1H NMR but detectable via 13C NMR (~200 ppm) .

- IR Spectroscopy :

- Alcohols: O–H stretch at ~3200–3600 cm⁻¹.

- Ketones: C=O stretch at ~1700 cm⁻¹ .

Biological Activity

1-(3,5-Dimethylphenyl)-2-propanol is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis methods, and research findings related to its effects on various biological systems.

This compound has the molecular formula C11H16O, featuring a propanol backbone with a 3,5-dimethylphenyl group. The presence of a chiral center makes it significant in stereochemistry studies. The synthesis typically involves the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to yield alcohols. Industrial methods may also utilize continuous flow reactors to enhance production efficiency .

Common Reactions

The compound undergoes several chemical reactions that can influence its biological activity:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Thionyl chloride | Presence of a base |

These reactions can lead to various derivatives that may exhibit distinct biological properties .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interactions with cellular targets such as enzymes or receptors, influencing cellular processes .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of various derivatives derived from this compound against drug-resistant bacterial strains. Results showed significant inhibition against S. aureus, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

- Anticancer Evaluation : In vitro studies assessed the effects of this compound on human cancer cell lines. The results indicated that certain concentrations led to reduced cell viability and increased apoptosis rates, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. This interaction can modulate enzyme activities or receptor functions, leading to altered metabolic pathways and gene expression regulation. For instance:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : They may act as agonists or antagonists at specific receptors influencing signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.